

Comprehensive Technical Analysis of Butamirate Citrate Metabolism and Active Metabolites

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Compound Focus: Butamirate

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Drug Overview and Pharmacological Profile

Butamirate citrate is a centrally-acting, non-opioid antitussive agent that has been widely used in clinical practice since the 1960s for the symptomatic treatment of dry, non-productive cough. The drug exerts its therapeutic effect through direct action on the cough center located in the medulla oblongata, with additional non-specific anticholinergic and bronchospasmodic properties that facilitate respiratory function. Chemically, **butamirate** citrate is classified as a 2-(2-diethylaminoethoxy)ethyl ester and is structurally related to other antitussive agents such as oxeladin and pentoxyverine. Unlike opioid-derived cough suppressants, **butamirate** citrate does not induce habit-forming effects or dependence, contributing to its favorable safety profile and suitability for various patient populations, including children under appropriate dosing guidelines [1] [2] [3].

From a pharmacokinetic perspective, **butamirate** citrate demonstrates **rapid absorption** following oral administration, with therapeutic plasma concentrations achieved within 5-10 minutes regardless of the administered dose. The drug has a **broad therapeutic margin** and is generally well-tolerated even at elevated doses. **Butamirate** citrate itself is undetectable in plasma and urine shortly after administration due to extensive and rapid metabolism, with two primary metabolites identified: **2-phenylbutyric acid (2-PBA)** and **diethylaminoethoxyethanol** [4] [2]. These metabolites, like the parent compound, exhibit extensive

binding to plasma proteins (approximately 95%), which contributes to their relatively long elimination half-lives. The plasma elimination half-life for **butamirate** metabolites is approximately 13 hours for the sustained-release tablet formulation, while the immediate-release forms show a shorter half-life of about 6 hours [1] [4].

Metabolic Pathways and Active Metabolites

Biotransformation Process

The metabolism of **butamirate** citrate follows a predictable and rapid pathway characterized by extensive hydrolysis shortly after administration. The transformation begins immediately following oral absorption, with the parent compound undergoing **enzymatic hydrolysis** within approximately 10 minutes of administration. This process cleaves the ester linkage in the **butamirate** molecule, yielding the two primary metabolites responsible for the drug's therapeutic effects [4]. Notably, **butamirate** citrate itself is not detectable in plasma or urine samples, indicating the completeness of this metabolic conversion [4].

The metabolic pathway produces two pharmacologically active compounds:

- **2-phenylbutyric acid (2-PBA)**: This metabolite retains the phenylbutyrate moiety of the parent compound and demonstrates antitussive properties through central action.
- **Diethylaminoethoxyethanol**: This metabolite contributes to the overall therapeutic effect through mechanisms that are not fully elucidated but likely involve interaction with cough reflex pathways [4].

Both metabolites undergo **extensive protein binding** (approximately 95%), which significantly influences their distribution and elimination kinetics. The high degree of protein binding likely accounts for the relatively long plasma elimination half-life observed for these metabolites, despite the rapid clearance of the parent compound [4]. Further research is needed to fully characterize any secondary metabolic transformations and elimination pathways of these primary metabolites.

Metabolic Kinetics and Disposition

The metabolic kinetics of **butamirate** citrate and its metabolites demonstrate predictable proportionality across therapeutic doses. A randomized, open-label, crossover pharmacokinetic study investigating dose

proportionality administered single doses of 22.5 mg, 45 mg, 67.5 mg, and 90 mg of **butamirate** citrate to healthy adult volunteers. The results confirmed that the metabolic formation and exposure parameters for both 2-PBA and diethylaminoethoxyethanol increased proportionally with administered doses, indicating linear kinetics across the therapeutic range [4].

Table 1: Pharmacokinetic Parameters of **Butamirate** Citrate Metabolites

Parameter	2-Phenylbutyric Acid (2-PBA)	Diethylaminoethoxyethanol
Formation	Rapid hydrolysis of parent compound	Rapid hydrolysis of parent compound
Protein Binding	~95%	~95%
Elimination Half-life	~13 hours (sustained-release)	~13 hours (sustained-release)
Elimination Route	Primarily renal	Primarily renal
Antitussive Activity	Confirmed	Confirmed

The **elimination pathway** for **butamirate** metabolites is primarily renal, with approximately 90% of administered drug excreted via the kidneys as metabolic products [3]. This renal elimination pathway necessitates dosage adjustment in patients with compromised renal function, although specific guidelines for such adjustments are not well-established in the literature. The metabolic characteristics of **butamirate** citrate contribute to its **favorable safety profile**, as the rapid conversion to active metabolites and predictable elimination minimize accumulation risks in patients with normal renal function [1] [4] [3].

Analytical Methodologies for Quantification

HPLC-Based Analytical Protocol

The analysis of **butamirate** citrate and its metabolites in pharmaceutical formulations and biological samples requires sophisticated analytical techniques due to the rapid metabolism of the parent compound. A **validated reversed-phase high-performance liquid chromatography (RP-HPLC)** method has been developed for the simultaneous determination of **butamirate** citrate and benzoic acid (a common

preservative) in syrup formulations. This method provides a robust approach for quantifying **butamirate** content and potential degradation products in quality control settings [5].

The chromatographic separation employs a **cyanopropyl column** (Pinnacle II Cyanopropyl-silane 250 mm × 4.6 mm, 5 μm) maintained at 36°C. The mobile phase consists of a 50:50 (v/v) mixture of methanol and 50 mM sodium dihydrogen phosphate monohydrate aqueous solution, with the addition of 1% triethylamine as a silanol blocker to improve peak symmetry. The pH is adjusted to 3.0 ± 0.1 with ortho-phosphoric acid to optimize separation efficiency. The method utilizes a flow rate of 1.5 mL/min with **UV detection at 210 nm**, allowing for sensitive quantification of both analytes. The total run time is 6 minutes, making it suitable for high-throughput analysis in quality control laboratories [5].

Table 2: HPLC Conditions for **Butamirate** Citrate and Metabolite Analysis

Parameter	Specification
Column	Pinnacle II Cyanopropyl-silane (250 mm × 4.6 mm, 5 μm)
Mobile Phase	MeOH/NaH ₂ PO ₄ ·H ₂ O (50 mM, pH 3.0) (50:50, v/v) with 1% TEA
Flow Rate	1.5 mL/min
Injection Volume	10 μL
Column Temperature	36°C
Detection Wavelength	210 nm
Run Time	6 minutes

Sample preparation for syrup formulations involves accurate measurement of 1 mL of syrup, equivalent to 1 mg of **butamirate** citrate, diluted to 20 mL with mobile phase. The solution is **filtered through a PVDF 0.45 μm syringe filter** before analysis to remove particulate matter that could compromise the chromatographic system. For the analysis of metabolites in biological samples, additional extraction and concentration steps would be necessary, though specific protocols for biological matrix analysis are not detailed in the available literature [5].

Method Validation Parameters

The HPLC method for **butamirate** citrate analysis has undergone comprehensive validation according to International Conference on Harmonisation (ICH) guidelines, demonstrating satisfactory performance characteristics across multiple parameters. The method exhibits **excellent specificity**, with baseline separation of **butamirate** citrate and benzoic acid peaks without interference from excipients or degradation products. This specificity is crucial for accurate quantification in complex pharmaceutical formulations [5].

Linearity has been established over a concentration range of 50-150% of the target concentration, with correlation coefficients (R^2) exceeding 0.999 for both **butamirate** citrate and benzoic acid, indicating a strong proportional relationship between concentration and detector response. The method demonstrates **acceptable accuracy**, with recovery rates ranging from 98.5% to 101.2% for **butamirate** citrate, well within the acceptable limits for pharmaceutical analysis. **Precision studies**, including both repeatability and intermediate precision, showed relative standard deviations (RSD) of less than 2.0%, confirming the method's reliability across different analysts, instruments, and days [5].

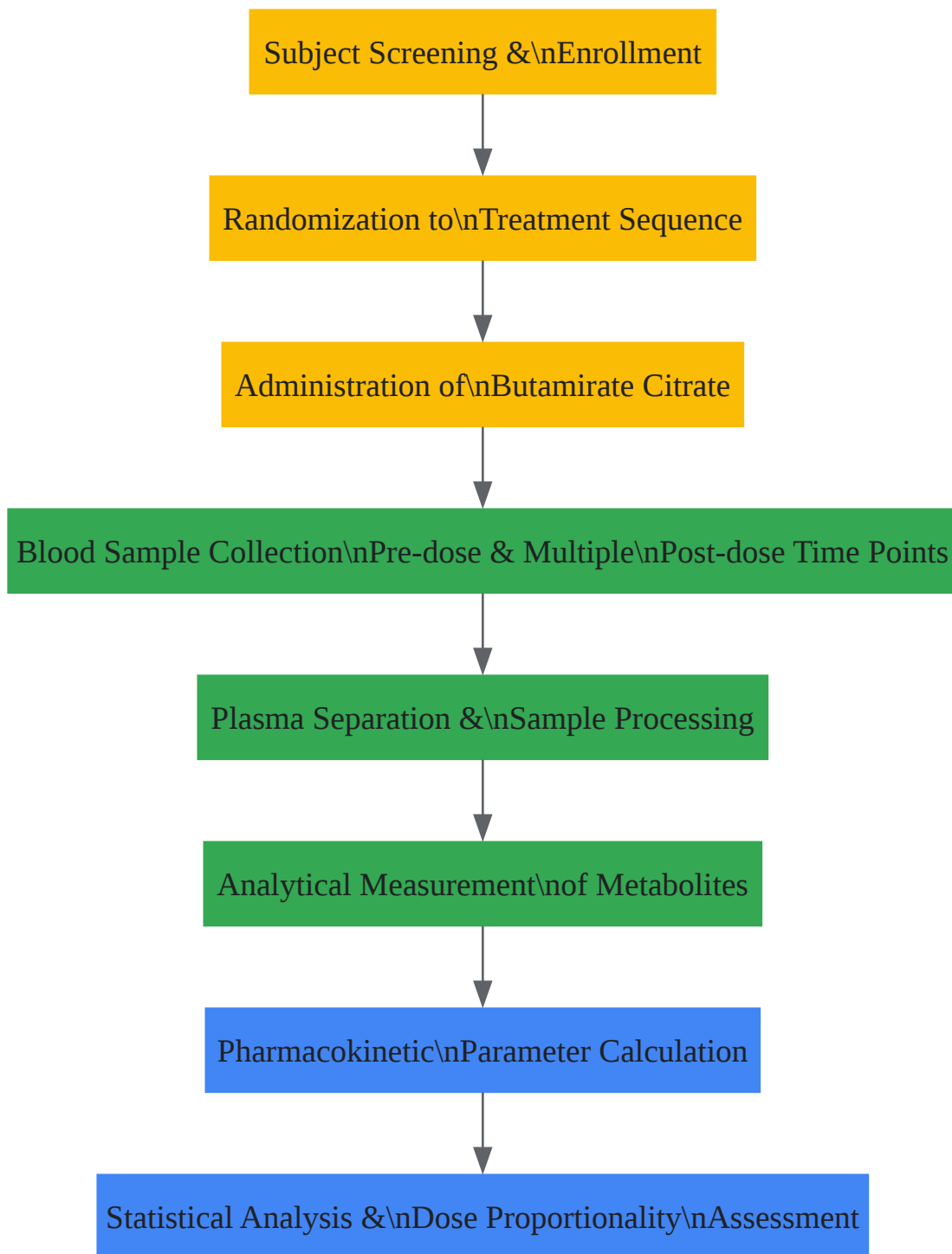
Solution stability assessments indicated that both standard and sample solutions remain stable for at least 48 hours when stored at 6°C, facilitating batch analysis in quality control environments. Robustness evaluation using experimental design methodology identified that mobile phase pH and column temperature are critical parameters requiring strict control to ensure reproducible chromatographic performance [5].

Experimental Protocols for Metabolic Studies

Pharmacokinetic Study Design

The investigation of **butamirate** citrate metabolism and disposition in humans follows carefully designed clinical protocols to generate reliable pharmacokinetic data. A representative study design is exemplified by a randomized, open-label, crossover pharmacokinetic and dose proportionality study conducted with healthy adult volunteers. This study administered single doses of 22.5 mg, 45 mg, 67.5 mg, and 90 mg of **butamirate** citrate to evaluate the relationship between dose and metabolic exposure [4].

The experimental workflow for such metabolic studies can be summarized as follows:



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Figure 1: Experimental workflow for **butamirate** citrate pharmacokinetic studies

The study protocol typically includes a **washout period** of at least 7 days between administrations of different doses to prevent carryover effects. Blood samples are collected at predetermined time points: pre-

dose and 2, 4, 6, 8, 12, and 24 hours post-dose. These samples are processed to obtain plasma, which is then stored at appropriate conditions until analysis. The **quantification of metabolites** (2-PBA and diethylaminoethoxyethanol) in plasma samples utilizes modern analytical techniques such as LC-MS/MS to achieve the necessary sensitivity and specificity for accurate pharmacokinetic characterization [4].

Metabolic Activity Assessment

Evaluating the pharmacological activity of **butamirate** metabolites requires well-designed experimental models that can differentiate the effects of metabolites from the parent compound. A randomized, placebo-controlled, six-way crossover study investigated the antitussive effects of **butamirate** and its metabolites using a **capsaicin-induced cough challenge** model in healthy volunteers. This methodology provides an objective assessment of cough reflex sensitivity and suppression [6].

The experimental protocol involves:

- **Screening phase:** Subjects undergo capsaicin challenge tests during screening to establish baseline cough sensitivity and ensure appropriate response characteristics for study inclusion.
- **Randomization:** Eligible subjects are randomly assigned to receive one of six interventions: placebo, dextromethorphan (active control), or four different doses of **butamirate** citrate (22.5 mg, 45 mg, 67.5 mg, and 90 mg).
- **Cough challenge timing:** Capsaicin challenges are performed at baseline and at predetermined intervals (2, 4, 6, 8, 12, and 24 hours) post-dosing to characterize the onset and duration of antitussive activity.
- **Endpoint measurement:** The primary endpoint is the concentration of capsaicin required to elicit five or more coughs (C5), with secondary endpoints including the concentration for two or more coughs (C2) and the area under the effect-time curve [6].

This methodology allows researchers to correlate plasma concentrations of active metabolites with pharmacological effects, establishing exposure-response relationships for **butamirate** therapy. The capsaicin challenge model has been validated as a sensitive tool for detecting antitussive activity in clinical pharmacology studies [6].

Therapeutic Implications and Clinical Relevance

Contribution of Metabolites to Therapeutic Efficacy

The active metabolites of **butamirate** citrate play a crucial role in the drug's overall therapeutic profile, contributing significantly to both the onset and duration of antitussive action. While **butamirate** citrate itself is rapidly absorbed and begins to exert effects within 5-10 minutes of administration, its conversion to **2-phenylbutyric acid** and **diethylaminoethoxyethanol** ensures sustained antitussive activity over an extended period. This metabolic activation pathway allows for a favorable pharmacokinetic profile characterized by rapid onset coupled with prolonged duration, making it suitable for both immediate-release and sustained-release formulations [1] [4] [2].

The **antitussive properties** of **butamirate** metabolites have been confirmed through pharmacological studies, though the precise mechanisms through which each metabolite contributes to the overall therapeutic effect require further elucidation. Research indicates that the metabolites retain the ability to suppress the cough reflex through action on the cough center in the medulla oblongata, similar to the parent compound. The extensive protein binding of these metabolites (approximately 95%) contributes to their prolonged presence in the circulation, explaining the extended duration of action observed with **butamirate** citrate formulations, particularly the sustained-release tablets which demonstrate activity over approximately 13 hours [1] [4].

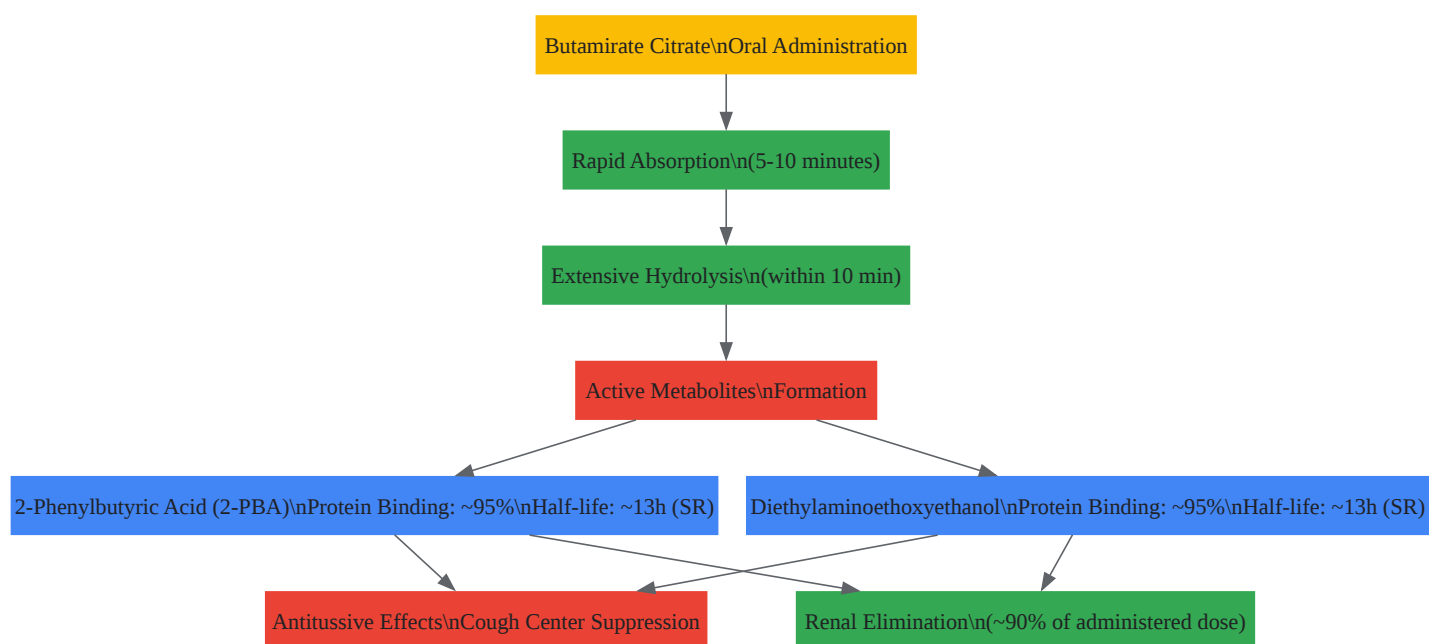
Clinical Considerations and Safety Profile

The metabolic profile of **butamirate** citrate has important implications for its clinical use, particularly in special populations and in cases of potential drug interactions. The **extensive metabolism** of **butamirate** citrate means that factors affecting hydrolytic enzyme function could potentially alter its metabolic conversion, although the specific enzymes responsible for this transformation have not been definitively identified in the available literature. The primarily renal elimination of metabolites (approximately 90%) suggests that patients with significant renal impairment may experience altered metabolite clearance, potentially necessitating dose adjustment, though specific guidelines for such adjustments are not well-established [1] [3].

The **safety profile** of **butamirate** citrate is generally favorable, with adverse effects reported in only 0.5-1% of patients. These may include rash, nausea, diarrhea, and vertigo, which typically resolve with dose reduction or treatment withdrawal. The role of active metabolites in the development of these adverse effects has not been thoroughly investigated, but the rapid clearance of the parent compound suggests that metabolites may contribute to both therapeutic and adverse effects. Importantly, **butamirate** citrate demonstrates a **broad therapeutic margin**, maintaining a favorable safety profile even at elevated doses. However, as with any centrally-acting agent, caution is advised when combining **butamirate** citrate with other medications that affect the central nervous system, though specific metabolic interactions have not been well-characterized [1] [2].

Visual Summary of Metabolic Pathway

The metabolic fate of **butamirate** citrate and the activity of its metabolites can be comprehensively summarized through the following visualization:



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Figure 2: Complete metabolic pathway of **butamirate** citrate showing formation of active metabolites

This visualization integrates the pharmacokinetic and pharmacodynamic properties of **butamirate** citrate, highlighting the rapid transformation of the parent compound into active metabolites that mediate both the therapeutic effects and elimination pathways. The diagram illustrates how the rapid hydrolysis of **butamirate** citrate yields two primary metabolites that share similar pharmacokinetic characteristics, including extensive protein binding and prolonged elimination half-lives, particularly in sustained-release formulations. These active metabolites are responsible for the cough suppression effects through action on the central cough centers and are ultimately eliminated primarily via renal excretion [1] [4] [2].

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